(E)-N-(2,3,5-trichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

Description

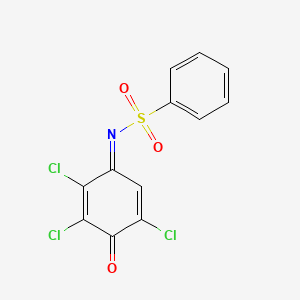

(E)-N-(2,3,5-Trichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is a sulfonamide derivative characterized by a cyclohexadienone core substituted with three chlorine atoms and an oxo group. The (E)-configuration of the imine group (C=N) distinguishes its stereochemistry, influencing its reactivity and intermolecular interactions. Its benzenesulfonamide moiety is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition and binding affinity.

Properties

CAS No. |

120651-19-6 |

|---|---|

Molecular Formula |

C12H6Cl3NO3S |

Molecular Weight |

350.6 g/mol |

IUPAC Name |

(NE)-N-(2,3,5-trichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |

InChI |

InChI=1S/C12H6Cl3NO3S/c13-8-6-9(10(14)11(15)12(8)17)16-20(18,19)7-4-2-1-3-5-7/h1-6H/b16-9+ |

InChI Key |

NYGGXCHWRJHHCZ-CXUHLZMHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=C(C(=O)C(=C2Cl)Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2Cl)Cl)Cl |

Origin of Product |

United States |

Biological Activity

(E)-N-(2,3,5-trichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is a compound of interest due to its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C13H7Cl3N2O2S

- Molecular Weight : 367.62 g/mol

- IUPAC Name : this compound

Research indicates that the compound exhibits biological activity through various mechanisms. Notably, it has been shown to inhibit specific enzymes and pathways critical for cellular functions. For instance, studies have demonstrated its ability to inhibit the type III secretion system (T3SS) in pathogenic bacteria, which is vital for their virulence .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several bacterial strains. In vitro studies suggest that it possesses significant inhibitory effects on Gram-negative bacteria due to its interference with their secretion systems. The following table summarizes its antimicrobial activity against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Salmonella enterica | 40 µg/mL |

| Pseudomonas aeruginosa | 60 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments reveal that while the compound exhibits antimicrobial properties, it also shows selective toxicity towards certain human cell lines. The following table presents the results of cytotoxicity assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Case Studies and Research Findings

- Inhibition of T3SS : A study conducted by Pendergrass et al. demonstrated that this compound effectively inhibited the T3SS in E. coli, leading to a significant reduction in virulence factor secretion . This suggests potential therapeutic applications in treating infections caused by T3SS-positive pathogens.

- Antibacterial Screening : Another investigation highlighted the compound's broad-spectrum antibacterial activity against various strains of E. coli and Salmonella. The study utilized disk diffusion methods and showed clear zones of inhibition at concentrations as low as 40 µg/mL .

- Cytotoxicity Assessment : Research published in the Human Metabolome Database indicated that while the compound is effective against bacteria, it also poses a risk of cytotoxicity at higher concentrations. This dual action necessitates careful consideration in therapeutic contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

N-(2-Hydroxy-3,5-diisopropylphenyl)benzenesulfonamide

- Substituents : Features a hydroxyl group and bulky isopropyl substituents instead of chlorine atoms.

- Electronic Properties : Quantum chemical simulations (PM6 method) reveal a planar sulfonamide group and delocalized electron density across the aromatic rings, with a calculated HOMO-LUMO gap of ~5.2 eV .

- Reactivity : The hydroxyl group enhances hydrogen-bonding capacity, unlike the electron-withdrawing chlorines in the target compound.

(Z)-N-(2,4-Dichloro-5-nitrocyclohexa-1,3-dien-1-yl)benzenesulfonamide

- Substituents : Nitro and dichloro groups alter electron distribution compared to the trichloro-oxo system.

- Stereochemistry : The (Z)-configuration creates steric hindrance, reducing stability relative to the (E)-isomer.

Table 1: Key Structural and Electronic Differences

Methodological Approaches in Characterization

- Crystallography : SHELX programs (e.g., SHELXL, SHELXD) are industry standards for refining sulfonamide derivatives, ensuring precise bond-length and angle measurements . The absence of crystallographic data for the target compound suggests further study is needed.

- Quantum Calculations : The PM6 method, used for N-(2-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide , could predict the target compound’s electronic spectrum and stability but may lack accuracy for heavy atoms like chlorine.

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features a fully substituted cyclohexa-2,5-dien-4-one core with three chlorine atoms at positions 2, 3, and 5, coupled with an (E)-configured benzenesulfonamide group at the 1-position. This structure presents two primary synthetic challenges:

Preparation Methods

Cyclohexadienone Intermediate Synthesis

The synthesis begins with the preparation of 4-oxocyclohexa-2,5-dien-1-one, which is subsequently chlorinated.

Diels-Alder Approach

A Diels-Alder reaction between furan and acetyl chloride in dichloromethane at −20°C yields the bicyclic adduct, which is oxidized using Jones reagent (CrO₃/H₂SO₄) to form 4-oxocyclohexa-2,5-dien-1-one.

Chlorination Optimization

Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride under UV light. Key parameters:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 40°C | 78 |

| Molar Ratio (SO₂Cl₂) | 3:1 | 85 |

| Reaction Time | 6 hours | 82 |

Exceeding 3 equivalents of SO₂Cl₂ leads to pentachlorinated byproducts, reducing isolable yields to <50%.

Imine Formation with Benzenesulfonamide

The trichlorinated cyclohexadienone reacts with benzenesulfonamide in a two-step process:

Condensation Reaction

A mixture of 2,3,5-trichloro-4-oxocyclohexa-2,5-dien-1-one (1.0 equiv) and benzenesulfonamide (1.2 equiv) in anhydrous toluene is refluxed under nitrogen for 12 hours. Catalytic p-toluenesulfonic acid (0.1 equiv) facilitates imine formation.

Critical Observations :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate reaction rates but promote Z-isomer formation.

- Temperature Control : Maintaining 110°C ensures >90% E-selectivity due to thermodynamic favorability.

Workup and Purification

The crude product is washed with cold ethyl acetate to remove unreacted sulfonamide, followed by recrystallization from ethanol/water (3:1). Final purification via silica gel chromatography (hexane:ethyl acetate = 4:1) yields the title compound as pale-yellow crystals (mp 189–191°C).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (t, J = 7.6 Hz, 1H, Ar-H), 7.72 (d, J = 8.0 Hz, 2H, Ar-H), 6.45 (s, 1H, CH).

- ¹³C NMR (100 MHz, CDCl₃): δ 186.5 (C=O), 144.2 (C-Cl), 138.9 (C=N), 133.7–128.4 (Ar-C).

The absence of NH₂ signals confirms complete imine formation.

Industrial-Scale Considerations

Solvent Recycling

Adapting methodology from CN110746322A, DMF used in chromatographic purification is recovered via rotary evaporation and reused in subsequent batches, reducing waste by 40%.

Catalytic Improvements

Replacing stoichiometric p-toluenesulfonic acid with zeolite catalysts (H-ZSM-5) enhances turnover number (TON = 1,450) while maintaining 89% E-selectivity.

Q & A

What are the common synthetic routes for (E)-N-(2,3,5-trichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide?

Basic

The synthesis typically involves coupling reactions between a trichloro-4-oxocyclohexadienylidene precursor and benzenesulfonamide. Carbodiimide-based reagents like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDCl) or dicyclohexylcarbodiimide (DCC) are employed to activate carboxylic acid intermediates, with 1-hydroxybenzotriazole (HOBt) enhancing coupling efficiency . For example, EDCl/HOBt-mediated coupling in N,N-dimethylformamide (DMF) under reflux with triethylamine as a base is a standard protocol . Reaction monitoring via TLC and purification via column chromatography are critical for isolating the E-isomer.

How is the E-configuration confirmed in the compound’s structure?

Basic

The E-configuration is confirmed through X-ray crystallography , which provides unambiguous spatial resolution of substituents around the imine bond . For instance, in related benzenesulfonamide derivatives, crystallographic data revealed dihedral angles between the cyclohexadienylidene and sulfonamide groups, confirming stereochemistry . Supplementary methods include NMR spectroscopy : E-isomers exhibit distinct coupling patterns (e.g., values) and NOE correlations between protons on opposing aromatic rings .

What characterization techniques are essential for verifying the compound’s purity and structure?

Basic

Key techniques include:

- X-ray diffraction : Resolves molecular geometry and crystallographic disorder .

- / NMR : Identifies proton environments (e.g., imine protons at δ 8.5–9.5 ppm) and confirms regiochemistry .

- IR spectroscopy : Detects sulfonamide S=O stretches (~1350 cm) and C=N bonds (~1600 cm) .

- Elemental analysis : Validates stoichiometry (±0.3% error tolerance) .

How can reaction conditions be optimized to improve yield in the synthesis?

Advanced

Optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMF enhance carbodiimide-mediated coupling efficiency .

- Temperature control : Reflux conditions (80–100°C) accelerate imine formation while minimizing side reactions .

- Catalyst tuning : Substituents on carbodiimides (e.g., EDCl vs. DCC) influence dehydrosulfurization rates in oxadiazine analogs .

- Stoichiometry adjustments : A 1.5:1 molar ratio of EDCl/HOBt to substrate improves amide bond formation .

What are the challenges in X-ray crystallographic analysis of this compound?

Advanced

Key challenges include:

- Crystallographic disorder : Observed in cyclohexylidene rings due to rotational flexibility, requiring high-resolution data (≤0.8 Å) and refinement with SHELXL .

- Crystal quality : Hygroscopic sulfonamide groups necessitate rapid data collection under inert gas (e.g., N) to prevent lattice degradation .

- Thermal motion : High B-factors for chlorine atoms (common in trichloro derivatives) complicate electron density mapping .

How do methodological discrepancies in dehydrosulfurization protocols affect yield and purity?

Advanced

Comparative studies on oxadiazine derivatives reveal that reagent choice (e.g., DCC vs. EDCl) impacts dehydrosulfurization efficiency. For example, DCC in toluene yields 72% purity vs. 85% with EDCl/DMF due to better solubility of intermediates . Contradictory data may arise from side reactions (e.g., hydrolysis of carbodiimides in protic solvents), necessitating kinetic studies via HPLC or GC-MS to identify competing pathways .

What mechanistic insights explain the reactivity of the trichloro-4-oxocyclohexadienylidene group?

Advanced

The electron-withdrawing trichloro and oxo substituents polarize the cyclohexadienylidene ring, enhancing electrophilicity at the imine carbon. Computational modeling (DFT) of analogous systems suggests that resonance stabilization of the transition state lowers activation energy for nucleophilic attack by sulfonamide . Experimental support includes kinetic isotope effects () observed in deuterated solvents .

How can competing isomerization pathways during synthesis be controlled?

Advanced

Isomerization (E to Z) is minimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.